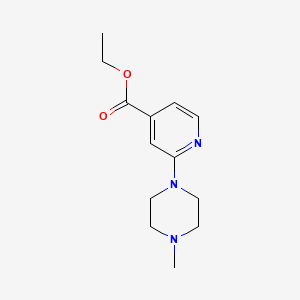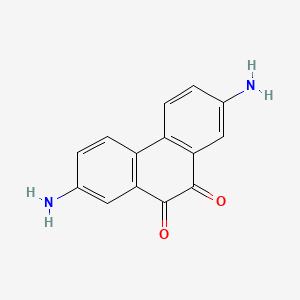
2,7-二氨基菲-9,10-二酮
描述
2,7-Diaminophenanthrene-9,10-dione is a chemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 .
Molecular Structure Analysis
The molecular structure of 2,7-Diaminophenanthrene-9,10-dione consists of a phenanthrene core with two amine groups at the 2 and 7 positions and two carbonyl groups at the 9 and 10 positions .Chemical Reactions Analysis
2,7-Dinitrophenanthrene-9,10-dione, a related compound, has been used as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids . This suggests that 2,7-Diaminophenanthrene-9,10-dione might also have potential applications in photocatalytic reactions.Physical And Chemical Properties Analysis
The melting point of 2,7-Diaminophenanthrene-9,10-dione is greater than 360°C . The predicted boiling point is 577.9±43.0°C . The predicted density is 1.456±0.06 g/cm3 .科学研究应用
分子络合
一项研究重点是通过二酸单元与间隔基的缩合制备新的分子裂隙,展示了与大尺寸客体的络合能力,表明了化学传感和分子识别应用的潜力 (Nowick 等,1990)。
缓蚀
研究表明,特定化合物在酸性溶液中抑制低碳钢腐蚀的功效。这表明相关化学结构在开发环保缓蚀剂中的潜在应用 (Chafiq 等,2020)。
催化反应
一项关于锰催化剂用于 C-H 活化的研究揭示了用于合成应用的不饱和化和羟基化的双重途径,突出了该化合物在选择性氧化反应中的潜在作用 (Hull 等,2010)。
电化学传感
探索了菲咯啉在碳纳米管表面的电化学行为及其对选择性识别铜离子和过氧化氢传感的重要性,表明其在传感器技术中的应用 (Gayathri 和 Kumar,2014)。
阻燃
开发了一种新型二氨基固化剂,该固化剂基于磷改性化合物,用于环氧树脂体系,展示了改进的防火性能和更安全的材料设计潜力 (Schartel 等,2008)。
DNA 结合研究
菲衍生物与 DNA 的相互作用,表现出类似于溴化乙锭的强嵌入剂特性,表明在分子生物学和药物化学中具有潜在应用 (Kundu 等,2013)。
作用机制
Target of Action
It’s worth noting that similar compounds have been used as photosensitizers in various chemical reactions .
Mode of Action
For instance, 2,7-Dinitrophenanthrene-9,10-dione has been used as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids . This involves a visible-light-induced C–H/COO–H oxidative coupling reaction .
Biochemical Pathways
The related compound 2,7-dinitrophenanthrene-9,10-dione is known to be involved in the oxidative coupling reaction of 2-arylbenzoic acids .
Pharmacokinetics
The compound’s predicted properties such as melting point (>360 °c), boiling point (5779±430 °C), and density (1456±006 g/cm3) have been reported .
Result of Action
The related compound 2,7-dinitrophenanthrene-9,10-dione has been reported to exhibit excellent photo- and electrochemical properties, including a long excited-state lifetime and high excited-state reduction potential .
Action Environment
It’s worth noting that the related compound 2,7-dinitrophenanthrene-9,10-dione exhibits good reduction stability , which could potentially be influenced by environmental conditions.
生化分析
Biochemical Properties
2,7-Diaminophenanthrene-9,10-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and π-π interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction .
Cellular Effects
The effects of 2,7-Diaminophenanthrene-9,10-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2,7-Diaminophenanthrene-9,10-dione can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2,7-Diaminophenanthrene-9,10-dione exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diaminophenanthrene-9,10-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,7-Diaminophenanthrene-9,10-dione is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2,7-Diaminophenanthrene-9,10-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2,7-Diaminophenanthrene-9,10-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of 2,7-Diaminophenanthrene-9,10-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been found to interact with ABC transporters, which facilitate its movement across cellular membranes. This transport mechanism is crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2,7-Diaminophenanthrene-9,10-dione is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This localization is critical for the compound’s role in cellular metabolism and signaling .
属性
IUPAC Name |
2,7-diaminophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPYLFQPDJPOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=O)C3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365753 | |
| Record name | 2,7-diamino-phenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49546-41-0 | |
| Record name | 2,7-diamino-phenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





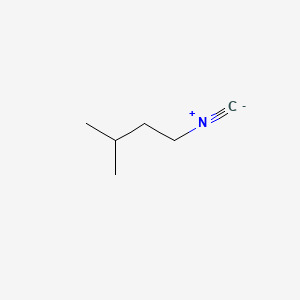
![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)
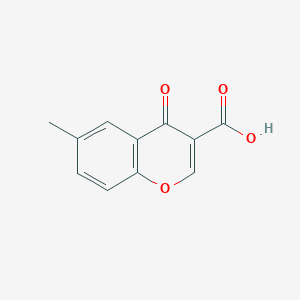
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)

![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)
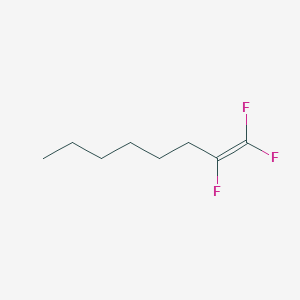

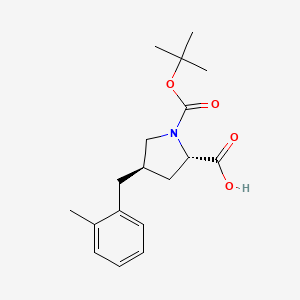
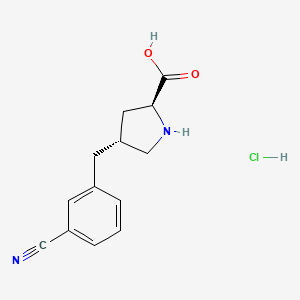
![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)
